An In-depth Technical Guide to (R)-tert-butyl 4-aminoazepane-1-carboxylate
An In-depth Technical Guide to (R)-tert-butyl 4-aminoazepane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Chiral Saturated Heterocycles
In the landscape of modern drug discovery, the strategic incorporation of complex, three-dimensional scaffolds is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. Saturated heterocycles, particularly those possessing defined stereochemistry, have emerged as privileged structures. (R)-tert-butyl 4-aminoazepane-1-carboxylate represents a key building block in this class. Its seven-membered azepane core offers greater conformational flexibility compared to smaller piperidine or pyrrolidine rings, allowing for novel vector orientations when designing ligands for complex protein targets. The presence of a chiral center and orthogonally protected amino functionalities makes it a versatile synthon for constructing sophisticated molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a technical resource for researchers in medicinal and process chemistry.
Core Physicochemical & Structural Properties
(R)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral bifunctional molecule. The tert-butoxycarbonyl (Boc) group serves as a sterically bulky, acid-labile protecting group for the ring nitrogen, while the primary amine at the C4 position provides a nucleophilic handle for subsequent synthetic transformations.
dot graph { layout="neato"; node [shape=none, margin=0, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Define nodes for atoms with positions N1 [label="N", pos="0,0.8!"]; C_Boc [label="C", pos="-1.2,1.3!"]; O_Boc1 [label="O", pos="-1.2,2.1!"]; O_Boc2 [label="O", pos="-2.2,0.8!"]; C_tert [label="C", pos="-3.4,0.4!"]; C_Me1 [label="", pos="-3.2,-0.6!"]; C_Me2 [label="", pos="-4.4,0.4!"]; C_Me3 [label="", pos="-3.6,1.4!"];
C2 [label="CH₂", pos="1.2,1.3!"]; C3 [label="CH₂", pos="2.2,0.4!"]; C4 [label="CH", pos="1.8,-0.8!"]; N_amino [label="NH₂", pos="2.8,-1.5!"]; C5 [label="CH₂", pos="0.6,-1.3!"]; C6 [label="CH₂", pos="-0.6,-0.8!"]; C7 [label="CH₂", pos="-0.8,0!"];
// Invisible node for R label R_label [label="(R)", pos="1.9,-0.2!", fontcolor="#34A853", fontsize=14];
// Draw bonds N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- C_Me3;
N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N_amino; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1;
// Add labels for tert-butyl methyls label_Me1 [label="CH₃", pos="-3.2,-1.0!"]; label_Me2 [label="CH₃", pos="-4.8,0.4!"]; label_Me3 [label="CH₃", pos="-3.8,1.8!"]; } caption: "Structure of (R)-tert-butyl 4-aminoazepane-1-carboxylate"
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (4R)-4-aminoazepane-1-carboxylate | N/A |
| CAS Number | 1032684-96-3 | N/A |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3] |
| Molecular Weight | 214.30 g/mol | [1][2][3] |
| Appearance | White to off-white powder/solid | [4] |
| Boiling Point | ~296 °C (Predicted) | [5] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. | General chemical knowledge |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Note: Some physical properties, like melting and boiling points, are often predicted by suppliers and may vary. Experimental determination is recommended for precise applications.
Analytical Characterization: A Predictive Overview
Definitive structural confirmation and purity assessment rely on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available in research literature, we can predict the key features based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the conformational flexibility of the seven-membered ring. Key expected signals include:
-
A large singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the tert-butyl protons of the Boc group.
-
A series of complex multiplets between δ 1.5-3.6 ppm for the 11 protons on the azepane ring. The protons adjacent to the nitrogen atoms (C2 and C7) would be the most downfield.
-
A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the Boc group carbons would appear at ~155 ppm (C=O), ~80 ppm (quaternary C(CH₃)₃), and ~28 ppm (-CH₃).
-
Multiple signals for the azepane ring carbons would be expected in the range of ~25-60 ppm.
-
-
Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak [M+H]⁺ would be at m/z 215.2. A common fragmentation pattern would be the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
-
Infrared (IR) Spectroscopy:
-
N-H stretching of the primary amine would appear as two bands in the 3300-3400 cm⁻¹ region.
-
The C=O stretch of the Boc carbamate group will present as a strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretching bands from the alkyl groups will be observed just below 3000 cm⁻¹.
-
Synthesis and Purification Strategy
The synthesis of chiral aminoazepanes is a non-trivial challenge. Commercial availability often relies on proprietary process chemistry. However, a plausible and logical synthetic approach can be devised from known chemical transformations, often starting from a racemic precursor followed by chiral resolution or by using an asymmetric synthesis strategy. A common method involves the Hofmann rearrangement of a chiral Boc-protected amino carboxamide.
Illustrative Protocol: Hofmann Rearrangement Approach
This protocol is a representative example based on established organic chemistry principles for analogous transformations.[6]
Step 1: Boc-protection of a suitable precursor (e.g., 4-azepanecarboxamide)
-
Rationale: The initial step is to protect the secondary amine of the azepane ring to prevent side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[7]
-
Procedure:
-
Dissolve 4-azepanecarboxamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.2 eq), to the solution.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-carbamoylazepane-1-carboxylate.
-
Step 2: Hofmann Rearrangement
-
Rationale: This classical reaction converts a primary amide into a primary amine with one fewer carbon atom. It proceeds via a key isocyanate intermediate, which is then hydrolyzed.
-
Procedure:
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cooled (0°C) solution of sodium hydroxide (4.0 eq) in water.
-
Add the product from Step 1 to the cold NaOBr solution.
-
Heat the reaction mixture, typically to 50-70°C, and monitor for the formation of the amine.
-
After the reaction is complete, cool the mixture and extract the product, (R/S)-tert-butyl 4-aminoazepane-1-carboxylate, with a suitable organic solvent.
-
Purify via column chromatography.
-
Step 3: Chiral Resolution
-
Rationale: To isolate the desired (R)-enantiomer from the racemic mixture, a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or a derivative), is used to form diastereomeric salts.
-
Procedure:
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of the chiral resolving agent (e.g., L-(-)-Dibenzoyl-tartaric acid, 0.5 eq).
-
Allow the diastereomeric salts to crystallize, often requiring slow cooling or seeding.
-
Collect the crystals by filtration. The desired diastereomer may be in the filtrate or the solid, requiring analytical confirmation (e.g., chiral HPLC).
-
Perform multiple recrystallizations to achieve high diastereomeric excess.
-
Treat the purified salt with a base (e.g., aq. NaHCO₃) to liberate the free amine, (R)-tert-butyl 4-aminoazepane-1-carboxylate.
-
dot graph TD { A[Start: 4-Azepanecarboxamide] --> B{Step 1: Boc Protection}; B --> C[Intermediate: tert-butyl 4-carbamoylazepane-1-carboxylate]; C --> D{Step 2: Hofmann Rearrangement}; D --> E[Product: Racemic tert-butyl 4-aminoazepane-1-carboxylate]; E --> F{Step 3: Chiral Resolution}; F --> G[Final Product: (R)-tert-butyl 4-aminoazepane-1-carboxylate];
} caption: "Illustrative Synthesis Workflow"
Reactivity and Strategic Applications in Drug Discovery
The utility of this building block stems from the differential reactivity of its two nitrogen atoms.
-
The Primary Amine (C4-NH₂): This is the primary site for nucleophilic reactions. It can be readily functionalized through:
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or anhydrides to form amides. This is a cornerstone of drug design, linking the azepane scaffold to other pharmacophoric elements.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this can be prone to over-alkylation.
-
-
The Boc-Protected Amine (N1): The Boc group is a robust protecting group, stable to most basic, nucleophilic, and reductive conditions.[8][9] Its key feature is its lability under acidic conditions.
-
Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the Boc group to reveal the free secondary amine.[7] This unmasked amine can then participate in a wide array of subsequent reactions.
-
This orthogonal protection scheme allows for a stepwise, controlled elaboration of the molecule, making it a powerful tool for building complex lead compounds. Azepane-containing molecules have been explored as potent kinase inhibitors, modulators of G-protein coupled receptors, and β-lactamase inhibitors.[10][11] The specific (R)-chirality is often crucial for precise docking into the chiral binding pockets of biological targets. For instance, related chiral amino-heterocycles are key components in γ-secretase modulators for potential Alzheimer's disease treatment and in checkpoint kinase 1 (CHK1) inhibitors for oncology.[4][12]
dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica"];
} caption: "Key Reactivity Pathways"
Safety, Handling, and Storage
As a primary amine, (R)-tert-butyl 4-aminoazepane-1-carboxylate should be handled with appropriate care.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[1]
Conclusion
(R)-tert-butyl 4-aminoazepane-1-carboxylate is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its pre-defined stereochemistry, conformationally flexible seven-membered ring, and orthogonal protecting groups provide an efficient entry point into novel chemical space. Understanding its core properties, reactivity, and handling is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.
References
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- (S)
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